Antitumor agent-77

Platinum Chemotherapy Drug Formulation Aqueous Solubility

Platinum-based chemotherapeutics like carboplatin pose solubility (16 mg/mL) and toxicity challenges in preclinical workflows. Antitumor agent-77 (compound 2a), CAS 2870703-21-0, is a rationally designed fluoro-functional platinum(II) complex engineered to overcome these limitations: • 2-fold higher aqueous solubility (32 mg/mL) vs. carboplatin - enables simplified intravenous formulation without specialized co-solvents, reducing inter-experimental variability. • Pronounced S-phase arrest (41.11% at 20 μM) - supports mechanistic synergy with S-phase-specific agents (e.g., gemcitabine, antimetabolites). • Validated dual mechanism: activates intrinsic apoptosis (Bax-Bcl-2-caspase-3) while inducing ferroptosis via GPx-4 inhibition and COX2 elevation - provides a defined chemical probe for platinum-resistance studies.

Molecular Formula C7H11F3N2O5Pt
Molecular Weight 455.25 g/mol
Cat. No. B12409860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-77
Molecular FormulaC7H11F3N2O5Pt
Molecular Weight455.25 g/mol
Structural Identifiers
SMILESC1C(CC1(C(F)(F)F)O)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2]
InChIInChI=1S/C7H7F3O5.2H2N.Pt/c8-7(9,10)6(15)1-5(2-6,3(11)12)4(13)14;;;/h15H,1-2H2,(H,11,12)(H,13,14);2*1H2;/q;2*-1;+2
InChIKeyKXQSKXDVONWKOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor Agent-77: Platinum(II) Complex with Dual Apoptosis-Ferroptosis Mechanism and Verified Solubility Advantage


Antitumor agent-77, formally designated as platinum(II) complex 2a (CAS: 2870703-21-0, molecular formula C7H11F3N2O5Pt, molecular weight 455.25), is a synthetic organometallic compound designed with 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate as a leaving ligand [1]. It was developed as part of a series of fluoro-functional platinum complexes aimed at improving upon the pharmacokinetic limitations of conventional platinum-based chemotherapeutics [1]. The compound exhibits a dual mechanism of action: it activates the intrinsic apoptotic pathway (Bax-Bcl-2-caspase-3) and triggers ferroptosis by inhibiting glutathione peroxidase 4 (GPx-4) while concurrently elevating cyclooxygenase-2 (COX2) [1].

Why Antitumor Agent-77 Cannot Be Replaced by Conventional Platinum Drugs or Close Analogs


Generic substitution among platinum-based antitumor agents fails because structurally distinct leaving ligands dictate critical pharmacological parameters including aqueous solubility, cellular uptake efficiency, and selectivity profiles [1]. While carboplatin suffers from poor water solubility (16 mg/mL) limiting formulation options, and oxaliplatin and cisplatin exhibit dose-limiting toxicities toward normal epithelial cells, Antitumor agent-77 (compound 2a) was engineered to address these specific deficiencies through rational ligand design [1]. Direct comparative studies reveal that even its closest analog Antitumor agent-78 (compound 2b)—differing only in the carrier ligand structure—produces markedly different in vitro apoptotic potency (25.34% vs. 35.86%), cell cycle arrest distribution (S phase: 41.11% vs. 24.91%), and in vivo tumor inhibition ranking [1]. These divergent outcomes underscore that the precise molecular architecture of each complex directly translates into distinct experimental readouts, rendering these compounds functionally non-interchangeable.

Quantitative Head-to-Head Evidence: Antitumor Agent-77 Versus Carboplatin, Oxaliplatin, and Antitumor Agent-78


Aqueous Solubility Advantage: Antitumor Agent-77 vs. Carboplatin

Antitumor agent-77 (compound 2a) demonstrates a 2-fold improvement in water solubility compared to carboplatin, enabling more flexible formulation and potentially enhanced bioavailability [1].

Platinum Chemotherapy Drug Formulation Aqueous Solubility Pharmacokinetics

In Vitro Antitumor Potency: Antitumor Agent-77 vs. Carboplatin in A549 NSCLC Model

In the A549 non-small cell lung cancer cell line, Antitumor agent-77 (compound 2a) exhibits 4.6-fold greater antitumor activity than carboplatin, positioning it as a more potent investigational agent in this model system [1].

Non-Small Cell Lung Cancer Cytotoxicity Assay A549 Cell Line Platinum Complexes

Differential Apoptotic Induction: Antitumor Agent-77 vs. Antitumor Agent-78 in A549 Cells

At equivalent concentration (20 μM) and incubation time (36 h) in A549 cells, Antitumor agent-77 induces a total apoptotic rate of 25.34%, whereas its structural analog Antitumor agent-78 (compound 2b) induces 35.86% apoptosis [1]. This 10.5 percentage-point difference reflects the distinct biological consequences of the carrier ligand modification [1].

Apoptosis Annexin V Assay Cell Death Mechanisms A549 Lung Cancer

Cell Cycle Arrest Profile: Antitumor Agent-77 vs. Antitumor Agent-78

Antitumor agent-77 (20 μM, 24 h) arrests A549 cells predominantly in S phase (41.11%) and secondarily in G2/M phase (26.03%), while Antitumor agent-78 under identical conditions produces a more balanced arrest distribution (S phase: 24.91%, G2/M: 22.21%) [1]. This differential cell cycle interference pattern suggests that the two analogs engage distinct or differentially weighted DNA damage response pathways [1].

Cell Cycle Analysis S Phase Arrest G2/M Arrest Flow Cytometry

In Vivo Antitumor Efficacy and Safety Profile: Antitumor Agent-77 vs. Oxaliplatin

In the A549 mouse xenograft model, Antitumor agent-77 (6 μg/kg i.v., administered on days 8, 10, and 12) achieves tumor growth inhibition potency comparable to oxaliplatin, yet notably spares kidney and liver architecture and avoids significant body weight loss [1]. The overall in vivo tumor inhibition rate ranking across the tested series is cisplatin > 2b (Antitumor agent-78) > oxaliplatin > 2a (Antitumor agent-77) > carboplatin [1].

In Vivo Xenograft A549 Mouse Model Antitumor Efficacy Nephrotoxicity Hepatotoxicity

Cell Migration Inhibition: Antitumor Agent-77 vs. Antitumor Agent-78

Antitumor agent-77 (10 μM, 12 h) inhibits A549 cell migration by 52%, nearly equivalent to Antitumor agent-78 which achieves 53% inhibition under identical conditions [1]. Both compounds hinder epithelial-mesenchymal transition (EMT), evidenced by increased E-cadherin and decreased vimentin protein expression [1].

Cell Migration Wound Healing Assay Metastasis EMT Inhibition

Optimal Use Cases for Antitumor Agent-77 Based on Verified Differential Evidence


Non-Small Cell Lung Cancer (NSCLC) Xenograft Studies Requiring Reduced Formulation Complexity

Investigators conducting A549 NSCLC xenograft studies who require an intravenous platinum agent with simplified formulation should consider Antitumor agent-77. Its 2-fold higher aqueous solubility (32 mg/mL) compared to carboplatin (16 mg/mL) enables straightforward solution preparation without specialized co-solvents, reducing inter-experimental variability and technician handling time [1]. This solubility advantage is particularly relevant for multi-dose in vivo protocols where daily fresh solution preparation is mandated by IACUC guidelines.

Combination Therapy Studies Targeting S-Phase-Dependent Synergy

Research programs evaluating combination regimens with S-phase-specific agents (e.g., gemcitabine, antimetabolites, or topoisomerase inhibitors) may derive strategic benefit from Antitumor agent-77. The compound's pronounced S-phase arrest (41.11% of cell population at 20 μM) compared to Antitumor agent-78 (24.91%) suggests enhanced potential for mechanistic synergy when sequenced with agents requiring active DNA synthesis for their cytotoxic action [1].

Ferroptosis Mechanism Dissection in Platinum-Resistant Cancer Models

Antitumor agent-77 serves as a well-characterized tool compound for dissecting the interplay between apoptosis and ferroptosis in platinum-resistant cancer models. Its validated dual mechanism—Bax-Bcl-2-caspase-3 apoptotic activation coupled with GPx-4 inhibition and COX2 elevation—provides a defined chemical probe for studies investigating whether ferroptosis induction can circumvent resistance mechanisms that blunt classical platinum-induced apoptosis [1]. The compound's moderate apoptotic potency (25.34%) relative to analog 2b (35.86%) allows for cleaner attribution of ferroptosis-specific phenotypes in comparative analyses.

Chronic Dosing Regimens in Immunocompetent Syngeneic Tumor Models

For long-term tumor growth inhibition studies in immunocompetent syngeneic models where cumulative platinum toxicity is a confounding variable, Antitumor agent-77 presents a favorable therapeutic window. In vivo data demonstrate that at 6 μg/kg i.v., the compound achieves oxaliplatin-equivalent tumor suppression while maintaining normal kidney and liver histology and avoiding significant body weight loss [1]. This safety profile supports extended dosing schedules that may be required for evaluating immune checkpoint inhibitor combinations where sustained tumor antigen presentation is mechanistically important.

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